molecular formula C22H22N2O5 B2762931 (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896814-72-5

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No. B2762931
CAS RN: 896814-72-5
M. Wt: 394.427
InChI Key: OGQMNGYDIPOYFQ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Benzofuran derivatives exhibit significant interest due to their diverse biological activities. The synthesis and characterization of these compounds, including their molecular structures and properties, form the basis for understanding their potential applications. For instance, Hayvalı et al. (2010) detailed the synthesis, spectroscopic, and crystallographic characterizations of 4-nitrobenzylidene derivatives, providing insights into their chemical behavior and potential for further modification and application in various fields, including pharmaceuticals and materials science (Hayvalı et al., 2010).

Biological Activities

Benzofuran derivatives are known for their wide range of biological activities, which makes them valuable for drug development and other therapeutic applications. For example, compounds isolated from Gastrodia elata have shown inhibitory activities against DNA topoisomerases I and II, suggesting potential applications in cancer therapy due to their ability to interfere with DNA replication in cancer cells (Lee et al., 2007).

Antimicrobial and Antitumor Activities

The search for new antimicrobial and antitumor agents is a crucial area of pharmaceutical research. Benzofuran derivatives, due to their structural diversity, have been explored for these activities. Xia et al. (2011) reported on compounds from the mangrove endophytic fungus Nigrospora sp., showing moderate antitumor and antimicrobial activities, highlighting the potential of benzofuran derivatives in the development of new therapeutic agents (Xia et al., 2011).

Synthetic Methodologies

Advancements in synthetic methodologies for benzofuran derivatives enable the development of novel compounds with potential applications in medicinal chemistry. Davies et al. (2012) demonstrated asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones, showcasing the versatility of synthetic approaches in creating complex molecules that could serve as building blocks for pharmaceuticals (Davies et al., 2012).

Protective Groups in Synthesis

The use of 4-nitrobenzyl groups for the protection of hydroxyl functions in synthetic chemistry is notable, as it enables selective modifications of molecules, which is crucial for the synthesis of complex organic compounds. Kukase et al. (1990) discussed the versatile use of 4-nitrobenzyl group for this purpose, indicating its importance in the synthesis of potentially biologically active molecules (Kukase et al., 1990).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-3-2-10-23(12-14)13-18-19(25)9-8-17-21(26)20(29-22(17)18)11-15-4-6-16(7-5-15)24(27)28/h4-9,11,14,25H,2-3,10,12-13H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQMNGYDIPOYFQ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

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